molecular formula C14H12BrNO2 B214147 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide

Cat. No. B214147
M. Wt: 306.15 g/mol
InChI Key: DSBBDZVNEARMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide is a chemical compound with potential therapeutic applications. It is a furan derivative that has been studied for its potential as an anticancer agent and as a modulator of ion channels. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell cycle regulation and DNA replication. It may also modulate the activity of ion channels by interacting with their gating mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide in lab experiments is its potential as an anticancer agent and as a modulator of ion channels. This makes it a promising candidate for further research in these areas. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to design experiments to fully explore its potential.

Future Directions

There are several future directions for research on 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide. One area of focus could be on further exploring its potential as an anticancer agent, including testing its effectiveness in animal models and clinical trials. Another area of focus could be on understanding its mechanism of action and how it interacts with specific enzymes and ion channels. Additionally, research could focus on developing derivatives of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide has been described in the literature. One method involves the reaction of 5-bromo-2-furoic acid with 2,3-dihydro-1H-inden-5-amine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with furfurylamine to yield the final product.

Scientific Research Applications

Research on 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide has focused on its potential as an anticancer agent and as a modulator of ion channels. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders.

properties

Product Name

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-furamide

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)furan-2-carboxamide

InChI

InChI=1S/C14H12BrNO2/c15-13-7-6-12(18-13)14(17)16-11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17)

InChI Key

DSBBDZVNEARMFI-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.